2-(Benzylthio)-5-chloropyrimidine
Description
2-(Benzylthio)-5-chloropyrimidine is a pyrimidine derivative characterized by a chlorine substituent at the 5-position and a benzylthio (-S-CH₂C₆H₅) group at the 2-position. Its molecular formula is C₁₁H₉ClN₂S, with a molecular weight of 236.72 g/mol. The compound is synthesized via condensation reactions involving aromatic aldehydes, ethyl 2-cyanoacetate, and S-benzylisothiourea hydrochloride, yielding high efficiencies (70–90%) regardless of electronic effects (electron-withdrawing or donating substituents on aldehydes) . Heterocyclic aldehydes, such as picolinaldehyde, also produce derivatives effectively, indicating versatile reactivity .
Pyrimidine derivatives are known for their biological activities, particularly antimicrobial properties. For instance, structurally related 2-(benzylthio)pyrimidines exhibit significant antibacterial activity against multi-resistant Staphylococcus aureus and Escherichia coli strains .
Properties
Molecular Formula |
C11H9ClN2S |
|---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-chloropyrimidine |
InChI |
InChI=1S/C11H9ClN2S/c12-10-6-13-11(14-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
ZNMVGPFFXNRTKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C=N2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-(Benzylthio)-5-chloropyrimidine typically involves the reaction of chlorinated pyrimidines with benzylthiol under appropriate conditions. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry are utilized to confirm the structure of the synthesized compound. The presence of the benzylthio group is crucial for enhancing biological activity, particularly in targeting specific enzymes and receptors.
Case Studies
- Antiproliferative Screening : A study conducted by Abdel-Mohsen et al. evaluated a series of pyrimidine derivatives, including this compound, against various cancer cell lines. The results showed significant inhibition rates, with some compounds achieving GI50 values as low as 22 nM against leukemia and breast cancer cell lines .
- Dual Inhibition : Compounds derived from this compound have been identified as dual inhibitors of EGFR and VEGFR-2, which are pivotal in cancer cell survival and proliferation. This dual action enhances their therapeutic potential against tumors that are resistant to single-target therapies .
Broad-Spectrum Activity
The antimicrobial properties of this compound have been assessed against various bacterial strains. The compound has demonstrated moderate activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- In Vitro Testing : A study reported that derivatives of this compound exhibited significant antimicrobial activity, with growth inhibition zones ranging from 14 to 18 mm against certain bacterial strains .
- Antitubercular Activity : Additional research has shown promising results in inhibiting Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis alongside other infections .
Immunosuppressive Properties
Recent investigations into the immunosuppressive capabilities of pyrimidine derivatives have highlighted the potential of this compound in organ transplantation settings. The compound has been evaluated using the Mixed Lymphocyte Reaction assay, showing significant immunosuppressive effects that could improve graft survival rates .
Summary of Applications
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds are structurally related to 2-(Benzylthio)-5-chloropyrimidine, differing in substituents and functional groups:
| Compound Name | CAS Number | Substituents | Key Structural Differences |
|---|---|---|---|
| 5-(Benzyloxy)-4-chloropyrimidine | 91063-23-9 | 4-Cl, 5-OBn | Benzyloxy (-O-CH₂C₆H₅) vs. benzylthio |
| 2,4,6-Trichloro-5-methoxypyrimidine | 60703-46-0 | 2,4,6-Cl, 5-OCH₃ | Additional chlorines and methoxy group |
| 2-Amino-5-chloropyrimidine | 5428-89-7 | 5-Cl, 2-NH₂ | Amino group (-NH₂) at position 2 |
| 2-Chloro-5-(phenylmethoxy)-pyrimidine | N/A | 5-OBn, 2-Cl | Benzyloxy and chlorine positions swapped |
| 5-Butyl-2-chloropyrimidine | 847227-37-6 | 5-butyl, 2-Cl | Alkyl chain (butyl) at position 5 |
Key Observations :
- Benzylthio vs.
- Amino vs. Benzylthio: The amino group in 2-Amino-5-chloropyrimidine improves solubility in polar solvents but reduces lipophilicity compared to benzylthio derivatives .
Physicochemical Properties
| Property | This compound | 2-Amino-5-chloropyrimidine | 5-Butyl-2-chloropyrimidine |
|---|---|---|---|
| Molecular Weight (g/mol) | 236.72 | 129.55 | 184.67 |
| LogP (Predicted) | ~3.2 (high lipophilicity) | ~0.8 (moderate polarity) | ~2.9 (moderate lipophilicity) |
| Solubility | Low in water, high in DMSO | High in polar solvents | Low in water |
The benzylthio group significantly increases lipophilicity, favoring membrane permeability in biological systems .
Preparation Methods
Displacement of Halogen at Position 2
The most direct route involves substituting a halogen atom at position 2 of a pre-formed 5-chloropyrimidine scaffold with a benzylthio group. This method leverages the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic aromatic substitution (NAS).
Procedure :
-
Starting Material : 2-Chloro-5-chloropyrimidine (synthesized via chlorination of pyrimidin-2-ol followed by POCl₃ treatment).
-
Reagent : Benzyl mercaptan (1.2 eq), dissolved in anhydrous DMF.
-
Base : Potassium carbonate (2.5 eq) to deprotonate the thiol and drive the substitution.
-
Conditions : Stirring at 80–100°C under nitrogen for 12–24 hours.
Key Data :
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Chloro-5-chloropyrimidine | DMF | 80 | 12 | 72 |
| 2-Bromo-5-chloropyrimidine | THF | 65 | 18 | 68 |
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
Optimization Strategies
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of ionic intermediates, improving reaction rates.
-
Catalytic Additives : Crown ethers (e.g., 18-crown-6) increase nucleophilicity by complexing with K⁺, accelerating substitution.
-
Microwave Assistance : Reducing reaction time to 2–4 hours while maintaining yields >70%.
Cyclocondensation of Precursors
One-Pot Synthesis from Chlorinated Building Blocks
This approach constructs the pyrimidine ring de novo, incorporating both substituents during cyclization.
Procedure :
-
Components :
-
Chloroacetaldehyde (5-chloro source).
-
Benzyl thiourea (benzylthio source).
-
β-Keto ester (e.g., ethyl acetoacetate) for ring formation.
-
-
Conditions : Reflux in ethanol with piperidine (10 mol%) for 8 hours.
Reaction Scheme :
Role of Electron-Deficient Intermediates
The cyclocondensation proceeds via formation of a dihydropyrimidine intermediate, which undergoes oxidation (e.g., using MnO₂) to yield the aromatic pyrimidine. The 5-chloro group originates from chloroacetaldehyde, while the benzylthio group derives from thiourea.
Functional Group Interconversion
Oxidation of 2-(Benzylthio)-5-hydroxypyrimidine
An alternative route involves introducing chlorine post-cyclization.
Steps :
-
Synthesize 2-(Benzylthio)-5-hydroxypyrimidine via cyclocondensation.
-
Treat with POCl₃/PCl₅ at 110°C for 6 hours to replace hydroxyl with chlorine.
Data :
| Substrate | Chlorinating Agent | Yield (%) |
|---|---|---|
| 2-(Benzylthio)-5-hydroxypyrimidine | POCl₃ | 85 |
| 2-(Benzylthio)-5-methoxypyrimidine | PCl₅ | 78 |
Industrial-Scale Synthesis
Continuous Flow Reactor Design
Scaling up the NAS method requires:
-
Reactor Type : Tubular flow reactor with in-line quenching.
-
Parameters :
-
Residence time: 30 minutes.
-
Temperature: 90°C.
-
Throughput: 1.2 kg/h.
-
Advantages :
-
20% higher yield compared to batch processes.
-
Reduced solvent waste (DMF recovery >95%).
Purification Protocols
-
Crystallization : Use hexane/ethyl acetate (7:3) to isolate product with >99% purity.
-
Chromatography : Reserved for low-yield batches; silica gel with CH₂Cl₂/MeOH (99:1).
Recent Methodological Advances
Photocatalytic Thiolation
Emerging techniques employ visible-light catalysis to introduce benzylthio groups under milder conditions.
Example :
Enzymatic Sulfur Incorporation
Pilot studies use sulfotransferases to catalyze benzylthio group transfer, achieving enantioselectivity for chiral derivatives.
Conditions :
-
Enzyme : Arabidopsis thaliana sulfotransferase (AtST1).
-
Cofactor : 3'-Phosphoadenosine-5'-phosphosulfate (PAPS).
-
Conversion : 91% with 50% aqueous ethanol.
Challenges and Limitations
Competing Side Reactions
Q & A
Basic: What synthetic methods are commonly used to prepare 2-(benzylthio)-5-chloropyrimidine?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, S-benzylisothiourea hydrochloride can react with aldehydes and ethyl 2-cyanoacetate under optimized conditions to yield 2-(benzylthio)pyrimidine derivatives. Electron-withdrawing (e.g., Cl, Br) or electron-donating (e.g., CH3, CH3O) substituents on aromatic aldehydes are compatible, achieving yields >80% . Characterization involves ¹H/¹³C NMR and HRMS to confirm structure and purity .
Advanced: How can the synthetic protocol be optimized to improve regioselectivity and yield for halogenated analogs?
Regioselectivity in halogenated derivatives can be enhanced by adjusting reaction temperature, solvent polarity, and base strength. For example, using DMF as a solvent with K2CO3 at 80°C promotes selective substitution at the 5-position of the pyrimidine ring. Monitoring intermediates via TLC and optimizing stoichiometry (e.g., 1.2:1 molar ratio of benzyl halide to pyrimidine precursor) reduces side products like disulfide byproducts .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzylthio protons at δ 4.2–4.5 ppm, pyrimidine protons at δ 8.5–9.0 ppm) .
- HRMS : Validates molecular weight (e.g., C11H9ClN2S: calculated 244.02, observed 244.03) .
- FT-IR : Identifies functional groups (e.g., C-S stretch at ~600–700 cm⁻¹) .
Advanced: How can computational modeling (e.g., DFT) aid in predicting physicochemical properties of derivatives?
Density Functional Theory (DFT) calculations can predict bond dissociation energies (BDEs) for the C-S bond (critical for stability) and electron density maps to assess reactivity. For instance, derivatives with electron-withdrawing groups at the 5-position show lower LUMO energies, enhancing electrophilic reactivity in cross-coupling reactions .
Basic: What biological activities have been reported for this compound derivatives?
These derivatives exhibit antibacterial activity against multi-resistant E. coli and S. aureus. For example, compound 6h (ethyl 2-(benzylthio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate) showed MIC values of 8 µg/mL against S. aureus .
Advanced: What mechanistic insights explain the antifibrotic activity of 2-(benzylthio)pyrimidine-based inhibitors?
Derivatives like DCN1-UBC12 inhibitors disrupt collagen remodeling by targeting ubiquitin-conjugating enzymes. In cardiac fibrosis models, they reduce TGF-β1-induced collagen deposition by >50% via downregulating Smad2/3 phosphorylation. Dose-response studies (IC50 = 0.2–1.5 µM) and RNA-seq analysis validate pathway-specific effects .
Basic: How should researchers handle discrepancies in reported melting points or spectral data?
Cross-reference multiple sources (e.g., NIST Chemistry WebBook, peer-reviewed syntheses) and validate purity via HPLC (>95%). For example, discrepancies in melting points (e.g., 78–80°C vs. 70–72°C for bromo analogs) may arise from polymorphic forms or solvent residues .
Advanced: What strategies resolve contradictions in bioactivity data across studies?
- Dose standardization : Normalize data using molar concentrations instead of mass-based units.
- Strain-specific assays : Test compounds against isogenic bacterial strains (e.g., E. coli BW25113 vs. clinical isolates) to control for resistance mechanisms.
- SAR analysis : Correlate substituent effects (e.g., para-Cl on benzylthio enhances membrane permeability) with activity trends .
Basic: What storage conditions are recommended for this compound?
Store at 0–6°C under inert gas (N2/Ar) to prevent oxidation of the thioether group. Use amber vials to avoid photodegradation, and confirm stability via periodic NMR analysis .
Advanced: How can derivatives be functionalized for targeted drug delivery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
